
Linagliptin Dimer Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linagliptin Dimer Impurity 2 is a process-related impurity of Linagliptin, a medication used to manage blood sugar levels in people with type 2 diabetes mellitus. The presence of impurities in pharmaceutical compounds can significantly impact the quality and safety of the drug product .
Méthodes De Préparation
The preparation of Linagliptin Dimer Impurity 2 involves the reaction of crude Linagliptin with an azo catalyst and an acid. The synthesis method is relatively simple and yields a high-purity product . The specific steps include dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol, adding 4,4’-azobis(4-cyanovaleric acid) and hydrochloric acid, and heating the mixture to 35°C for about 10 hours. The reaction mixture is then concentrated under reduced pressure, cooled, and filtered to obtain the impurity .
Analyse Des Réactions Chimiques
Linagliptin Dimer Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azo catalysts and acids . The major product formed from these reactions is the dimeric impurity compound . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Applications De Recherche Scientifique
Pharmaceutical Chemistry
Linagliptin Dimer Impurity 2 is utilized as a reference standard in the development of analytical methods for quantifying linagliptin impurities. This is crucial because the presence of impurities can significantly impact the quality and safety of pharmaceutical products. The identification and characterization of impurities are essential for ensuring compliance with regulatory standards during drug formulation.
Methods of Application
- High-Performance Liquid Chromatography (HPLC) : This technique is commonly employed to detect and quantify impurities during the process development of linagliptin. This compound is synthesized and characterized using various spectral data including mass spectrometry (MS), high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and infrared spectroscopy (IR).
Pharmacology
In pharmacological studies, this compound has been used to investigate the biological activity and toxicity of linagliptin-based medications. As a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, it mimics the action of linagliptin itself, which is known to enhance glycemic control by increasing levels of incretin hormones like GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). This inhibition leads to a reduction in pro-inflammatory factors, promoting an anti-inflammatory environment that may benefit metabolic health in diabetic patients.
Analytical Chemistry
This compound plays a vital role in analytical method validation during the commercial production of linagliptin. It aids in ensuring that analytical methods are capable of detecting impurities at acceptable levels, thereby supporting quality control processes .
Key Findings from Research
- A study highlighted that forced degradation studies on linagliptin resulted in various degradation products, including this compound. The identification of these products was achieved using ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS), providing insights into potential degradation pathways and mechanisms .
Synthesis and Characterization
The synthesis of this compound involves straightforward chemical reactions that yield high-purity products suitable for use as reference standards in analytical methods. The typical preparation method includes:
- Reaction of crude linagliptin with an azo catalyst under acidic conditions.
- Purification techniques such as chromatography to isolate the desired impurity.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Linagliptin Dimer Impurity 2 can be compared with other impurities of Linagliptin, such as Linagliptin Diene Impurity and Linagliptin Nitroso Dimer Impurity . These impurities differ in their chemical structures and the conditions under which they are formed. This compound is unique due to its specific formation process involving azo catalysts and acids .
Similar Compounds:- Linagliptin Diene Impurity
- Linagliptin Nitroso Dimer Impurity
- Linagliptin 8-Bromo Impurity
Activité Biologique
Linagliptin Dimer Impurity 2, identified by the CAS number 1418133-47-7, is a significant impurity derived from Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of this compound is essential for assessing its impact on drug efficacy and safety profiles.
Target Enzyme : this compound acts primarily as a competitive and reversible inhibitor of the DPP-4 enzyme. This inhibition is crucial as DPP-4 is responsible for the degradation of incretin hormones, which play a significant role in glucose metabolism.
Biochemical Pathways : By inhibiting DPP-4, this compound leads to:
- Increased levels of GLP-1 and GIP : These incretin hormones stimulate insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells, aiding in glycemic control.
- Reduction of pro-inflammatory cytokines : The compound decreases levels of pro-inflammatory factors such as TNF-α and IL-6, promoting an anti-inflammatory environment that may further enhance metabolic health in diabetic patients .
Pharmacokinetics
Linagliptin exhibits unique pharmacokinetic properties characterized by:
- Target-mediated nonlinear pharmacokinetics : This means that the drug's pharmacokinetics can change based on its concentration in the body.
- Minimal renal clearance : Unlike many other antidiabetic agents, linagliptin does not require dosage adjustments in patients with renal impairment, making it a safer option for this population .
Biological Activity
The biological activity of this compound has been investigated through various studies:
Comparative Analysis with Related Compounds
To better understand its biological activity, this compound can be compared with other related compounds:
Compound Name | Mechanism of Action | Clinical Use |
---|---|---|
Linagliptin | DPP-4 inhibitor | T2DM management |
Saxagliptin | DPP-4 inhibitor | T2DM management |
Sitagliptin | DPP-4 inhibitor | T2DM management |
This compound | Competitive DPP-4 inhibitor | Reference standard for quality control |
Case Studies and Research Findings
Several studies have focused on the implications of impurities like this compound:
- A study conducted by Attimarad et al. highlighted that impurities can significantly impact the pharmacokinetics and pharmacodynamics of linagliptin formulations, necessitating rigorous quality control measures during production .
- Another investigation into the degradation products of linagliptin revealed that exposure to acidic conditions could lead to the formation of various impurities, including this compound, underscoring the need for careful formulation practices .
Propriétés
Numéro CAS |
1418133-47-7 |
---|---|
Formule moléculaire |
C50H56N16O4 |
Poids moléculaire |
945.08 |
Apparence |
Off-White to Pale Yellow Solid |
melting_point |
>142°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Linagliptin Methyldimer; 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.